5-(3-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
Description
5-(3-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both benzylidene and thiazolidinone moieties, contributes to its wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C20H19ClN2O4S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O4S/c1-4-27-18-15(21)9-12(10-16(18)26-3)11-17-19(24)23-20(28-17)22-13-5-7-14(25-2)8-6-13/h5-11H,4H2,1-3H3,(H,22,23,24)/b17-11- |
InChI Key |
FKXSNECVQNXMSC-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)OC)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
5-(3-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
- N’-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Methyl 3,4,5-tris(dodecyloxy)benzoate
Uniqueness
5-(3-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of benzylidene and thiazolidinone moieties, which contribute to its diverse biological activities. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
